

Tnik-IN-5 (CAS: 2754265-66-0): A Technical Guide for Researchers

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An In-depth Review of a Potent TNIK Inhibitor for Colorectal Cancer Research

This technical guide provides a comprehensive overview of **Tnik-IN-5**, a potent and selective inhibitor of Traf2- and Nck-interacting kinase (TNIK). **Tnik-IN-5**, also identified as compound 8g in its primary discovery literature, has emerged as a significant tool for researchers in the fields of oncology and cell signaling, particularly for its activity against colorectal cancer cells through the inhibition of the Wnt signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its quantitative data, experimental methodologies, and mechanisms of action.

Core Compound Information



Property	Value	
Compound Name	Tnik-IN-5	
CAS Number	2754265-66-0	
Molecular Formula	C22H17N3O3	
Molecular Weight	371.39 g/mol	
Synonym	Compound 8g	
Primary Target	Traf2- and Nck-interacting kinase (TNIK)	
Mechanism of Action	Inhibition of TNIK kinase activity, leading to suppression of the Wnt/β-catenin signaling pathway.	

Quantitative Biological Data

The following tables summarize the key in vitro efficacy data for **Tnik-IN-5**.

Table 1: In Vitro Kinase Inhibition

Target	IC ₅₀ (μM)
TNIK	0.050

Data sourced from the primary publication on the discovery of benzo[d]oxazol-2(3H)-one derivatives as TNIK inhibitors.[1][2]

Table 2: Anti-proliferative Activity in Colorectal Cancer Cell Lines

Cell Line	IC ₅₀ (μM) - 48 hours	
HCT116	Data not specified in detail beyond significant inhibition at 1.25-5 μM .	



Tnik-IN-5 (referred to as compound 8g) was shown to significantly inhibit the proliferation of HCT116 cells in a dose-dependent manner at concentrations ranging from 1.25 to 5 μ M after 48 hours of treatment.[3]

Table 3: Effects on Wnt Signaling Pathway Components

Cellular Effect	Concentration Range	Duration
Inhibition of nuclear β-catenin and TCF-4 protein levels in HCT116 cells.	10-40 μΜ	48 hours
Decreased expression of Wnt target genes Axin2 and c-Myc in HCT116 cells.	10-40 μΜ	48 hours
Strong prevention of HCT116 cell migration.	1 μΜ	24, 48 hours

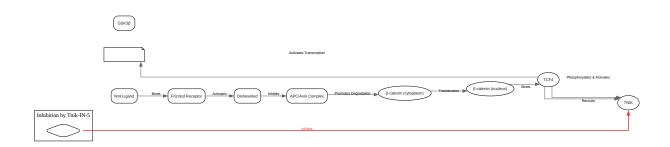
These findings indicate that **Tnik-IN-5** effectively downregulates key components and transcriptional targets of the Wnt signaling pathway in colorectal cancer cells.[3]

Signaling Pathways and Mechanism of Action

Tnik-IN-5 exerts its biological effects primarily through the inhibition of TNIK, a serine-threonine kinase that plays a crucial role in the canonical Wnt signaling pathway. In colorectal cancer, where this pathway is often aberrantly activated, TNIK acts as a key downstream effector.[1][2]

The diagram below illustrates the proposed mechanism of action for **Tnik-IN-5** in the context of the Wnt signaling pathway.





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Caption: **Tnik-IN-5** inhibits TNIK, preventing TCF4 activation and subsequent transcription of Wnt target genes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for **Tnik-IN-5** (compound 8g).

TNIK Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **Tnik-IN-5** against TNIK kinase.
- Methodology: A radiometric kinase assay is typically employed.
 - \circ Recombinant human TNIK enzyme is incubated with the substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate) and y-32P-ATP in a



kinase reaction buffer.

- Tnik-IN-5 is added at various concentrations to the reaction mixture.
- The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
- \circ The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unreacted y-³²P-ATP, often by spotting the mixture onto phosphocellulose paper followed by washing steps.
- The amount of incorporated radioactivity is quantified using a scintillation counter.
- The percentage of inhibition at each concentration of Tnik-IN-5 is calculated relative to a control reaction without the inhibitor.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

- Objective: To assess the anti-proliferative effect of **Tnik-IN-5** on colorectal cancer cells.
- Methodology:
 - HCT116 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
 - The cells are then treated with various concentrations of **Tnik-IN-5** (e.g., 1.25, 2.5, 5 μ M) or a vehicle control (e.g., DMSO).
 - After a 48-hour incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for an additional 4 hours.
 - The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).



- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Cell viability is expressed as a percentage of the vehicle-treated control, and the IC₅₀ is calculated.

Western Blot Analysis

- Objective: To determine the effect of Tnik-IN-5 on the protein levels of Wnt signaling components.
- Methodology:
 - HCT116 cells are treated with Tnik-IN-5 at the desired concentrations (e.g., 10, 20, 40 μM) for 48 hours.
 - For analysis of nuclear proteins, nuclear and cytoplasmic fractions are separated using a commercial kit.
 - Total protein or nuclear protein concentrations are determined using a protein assay (e.g., BCA assay).
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against β-catenin, TCF-4, Axin2, c-Myc, and a loading control (e.g., β-actin for total lysate, Lamin B1 for nuclear fraction) overnight at 4°C.
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
 - The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Migration Assay (Wound Healing Assay)

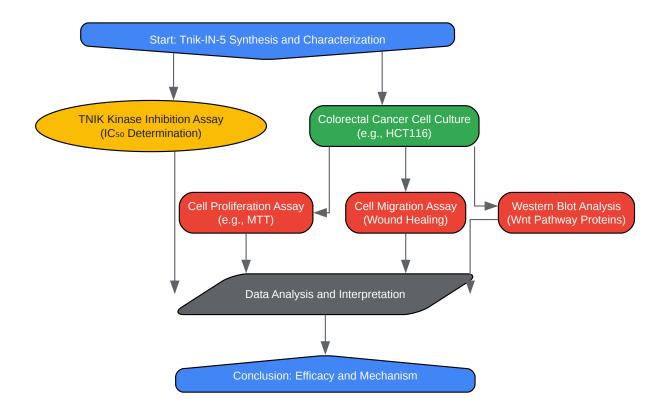


- Objective: To evaluate the effect of Tnik-IN-5 on the migratory capacity of colorectal cancer cells.
- · Methodology:
 - HCT116 cells are grown to a confluent monolayer in a 6-well plate.
 - A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
 - The cells are washed to remove debris and then incubated with a medium containing
 Tnik-IN-5 (e.g., 1 μM) or a vehicle control.
 - Images of the wound are captured at different time points (e.g., 0, 24, and 48 hours) using a microscope.
 - The rate of wound closure is quantified by measuring the area of the gap at each time point. A delay in wound closure in the presence of **Tnik-IN-5** indicates an inhibition of cell migration.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro evaluation of **Tnik-IN-5**.





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Caption: A general workflow for the in vitro characterization of **Tnik-IN-5**.

Conclusion

Tnik-IN-5 is a valuable research tool for investigating the role of TNIK in cellular processes, particularly in the context of Wnt signaling and colorectal cancer. Its high potency and demonstrated in vitro efficacy in inhibiting key cancer-related phenotypes make it a suitable compound for preclinical studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and interpret experiments utilizing this inhibitor. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial for its potential development as a therapeutic agent.

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